molecular formula C8H8BFO4 B1376324 3-Borono-5-fluoro-4-methylbenzoic acid CAS No. 917223-87-1

3-Borono-5-fluoro-4-methylbenzoic acid

Cat. No. B1376324
M. Wt: 197.96 g/mol
InChI Key: KLHYMSYPRCYQQZ-UHFFFAOYSA-N
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Description

“3-Borono-5-fluoro-4-methylbenzoic acid” is a chemical compound with the molecular formula C8H8BFO4 . It has a molecular weight of 197.96 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .


Synthesis Analysis

The synthesis of “3-Borono-5-fluoro-4-methylbenzoic acid” is a subject of ongoing research . It has been proposed as a registered starting material for the synthesis of Losmapimod, a p38 kinase candidate .


Molecular Structure Analysis

The InChI code for “3-Borono-5-fluoro-4-methylbenzoic acid” is 1S/C8H8BFO4/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,13-14H,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Borono-5-fluoro-4-methylbenzoic acid” is a white to yellow solid . It has a molecular weight of 197.96 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis in Organic Chemistry

Environmental and Biological Studies

Studies have utilized fluorinated compounds like 3-borono-5-fluoro-4-methylbenzoic acid to investigate metabolic pathways in biological systems. For instance, the addition of fluorinated compounds to methanogenic m-cresol-degrading consortia has helped in understanding the biodegradation process, revealing novel demethylation reactions and pathways (K. Londry & P. Fedorak, 1993).

Fluorescence and Chemosensing Applications

Boronic acids, including derivatives of 3-borono-5-fluoro-4-methylbenzoic acid, have been used in developing fluorescent sensors and chemosensors. These compounds interact with specific molecules, changing their fluorescence properties, which is valuable in detecting carbohydrates, bioactive substances, and other analytes in various applications (S. Huang et al., 2012).

Organic Materials and Nanostructure Studies

In the field of materials science, boronic acid-modified nanoparticles, which may include derivatives of 3-borono-5-fluoro-4-methylbenzoic acid, have been explored for potential use in biological and biomedical applications. These modified nanoparticles have shown promise as antiviral inhibitors and in bioimaging, indicating their versatility and potential in various scientific applications (M. Khanal et al., 2013).

Catalysis and Organic Reactions

Boronic acids, including those related to 3-borono-5-fluoro-4-methylbenzoic acid, have been used as catalysts in various organic reactions. Their role in catalysis, particularly in enantioselective reactions, is of significant interest in organic chemistry. This includes applications in aza-Michael additions and other complex organic synthesis processes (T. Hashimoto et al., 2015).

Safety And Hazards

The safety information for “3-Borono-5-fluoro-4-methylbenzoic acid” indicates that it may be harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-borono-5-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHYMSYPRCYQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736596
Record name 3-Borono-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Borono-5-fluoro-4-methylbenzoic acid

CAS RN

917223-87-1
Record name 3-Borono-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Susanne - … Engineering in the Pharmaceutical Industry: Active …, 2019 - Wiley Online Library
… This case study summarizes the process methodology described in the sections above to continuous process development of the synthesis of 3-borono-5-fluoro-4-methylbenzoic acid (…
Number of citations: 2 onlinelibrary.wiley.com
SM Hunter, F Susanne, R Whitten, T Hartwig… - Tetrahedron, 2018 - Elsevier
… The synthesis of 3-borono-5-fluoro-4-methylbenzoic acid via the deprotonation of compound B, using methyl magnesium chloride followed by halogen magnesium exchange was …
Number of citations: 6 www.sciencedirect.com
F SUSANNE - … Engineering in the Pharmaceutical Industry: Active …, 2019 - books.google.com
… This case study summarizes the process methodology described in the sections above to continuous process development of the synthesis of 3-borono-5-fluoro-4-methylbenzoic acid (…
Number of citations: 0 books.google.com

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